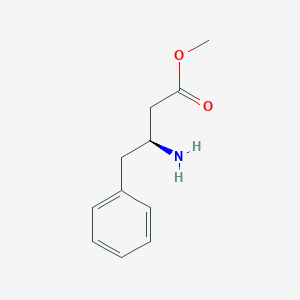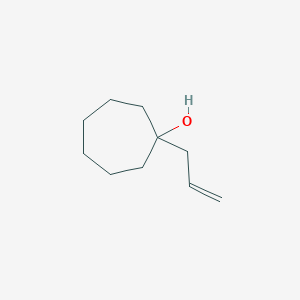
1-(Prop-2-en-1-yl)cycloheptan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Prop-2-en-1-yl)cycloheptan-1-ol is an organic compound with the molecular formula C₁₀H₁₈O It features a cycloheptane ring substituted with a hydroxyl group and a prop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Prop-2-en-1-yl)cycloheptan-1-ol can be synthesized through several methods. One common approach involves the alkylation of cycloheptanone with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an appropriate solvent like acetone or ethanol. The resulting product is then subjected to reduction using a reducing agent such as sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Prop-2-en-1-yl)cycloheptan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to the corresponding alkane using hydrogenation over a palladium catalyst.
Substitution: The allyl group can participate in substitution reactions, such as halogenation, where it reacts with halogens like bromine to form the corresponding halogenated product.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride.
Major Products
Oxidation: 1-(Prop-2-en-1-yl)cycloheptanone.
Reduction: 1-(Prop-2-en-1-yl)cycloheptane.
Substitution: 1-(3-Bromoprop-2-en-1-yl)cycloheptan-1-ol.
Scientific Research Applications
1-(Prop-2-en-1-yl)cycloheptan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways due to its hydroxyl and allyl functional groups.
Industry: Used in the production of fragrances and flavoring agents due to its potential aromatic properties.
Mechanism of Action
The mechanism of action of 1-(Prop-2-en-1-yl)cycloheptan-1-ol depends on its application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The hydroxyl group can form hydrogen bonds, while the allyl group can participate in various chemical reactions, affecting the compound’s reactivity and interactions.
Comparison with Similar Compounds
1-(Prop-2-en-1-yl)cycloheptan-1-ol can be compared with other cycloheptanol derivatives:
1-Cycloheptanol: Lacks the allyl group, making it less reactive in certain substitution reactions.
1-(Prop-2-en-1-yl)cyclohexan-1-ol: Has a cyclohexane ring instead of a cycloheptane ring, which affects its ring strain and reactivity.
1-(Prop-2-en-1-yl)cyclopentan-1-ol: Smaller ring size, leading to different physical and chemical properties.
The presence of the allyl group in this compound makes it unique, providing additional sites for chemical modification and enhancing its utility in synthetic applications.
Properties
Molecular Formula |
C10H18O |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
1-prop-2-enylcycloheptan-1-ol |
InChI |
InChI=1S/C10H18O/c1-2-7-10(11)8-5-3-4-6-9-10/h2,11H,1,3-9H2 |
InChI Key |
JGTQZSOVCNLFDO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1(CCCCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![18-tridecan-7-yl-7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13145039.png)

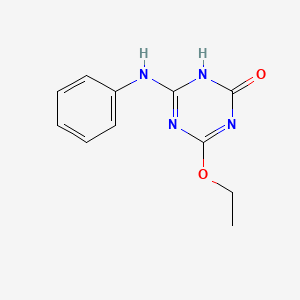
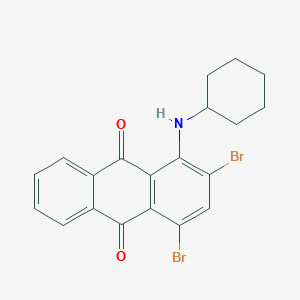
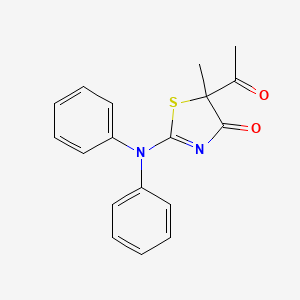
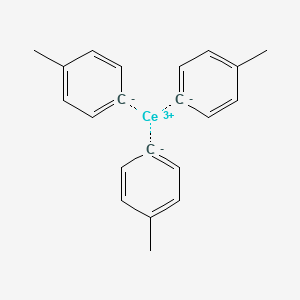
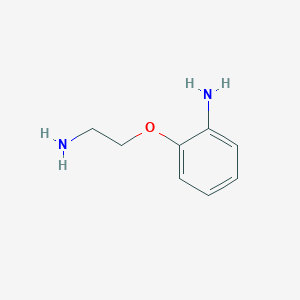
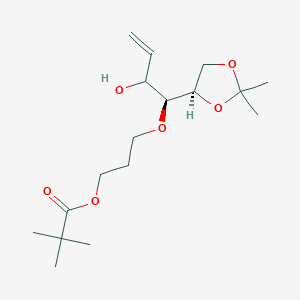
![Diethyl [2,2'-bipyridin]-6-ylphosphonate](/img/structure/B13145099.png)

![2-[4-(Diphenylamino)phenyl]ethan-1-ol](/img/structure/B13145117.png)
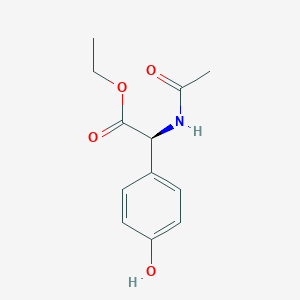
![4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid](/img/structure/B13145128.png)
